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Compound of Interest

Compound Name: 17-Carboxy Budesonide

Cat. No.: B130375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of 17-Carboxy Budesonide, a primary metabolite of the potent corticosteroid,

budesonide. Understanding these properties is crucial for research, development, and

analytical studies involving budesonide and its metabolic fate.

Core Physicochemical Properties
While extensive experimental data for 17-Carboxy Budesonide is not readily available in the

public domain, the following table summarizes its known and predicted physicochemical

characteristics. Much of the available information is derived from studies on its parent

compound, budesonide, and general knowledge of steroid carboxylic acids.
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Property Value Source

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13

R)-11-hydroxy-9,13-dimethyl-

16-oxo-6-propyl-5,7-

dioxapentacyclo[10.8.0.0²,⁹.0⁴,

⁸.0¹³,¹⁸]icosa-14,17-diene-8-

carboxylic acid

[1]

Synonyms
Budesonide 20-Carboxylic

Acid, 17α-Carboxy Budesonide
[1]

Chemical Formula C₂₄H₃₂O₆ [1][2][3][4]

Molecular Weight 416.51 g/mol [1][2][3][4]

CAS Number 192057-49-1 [2][3][4]

Melting Point

Not experimentally determined.

Predicted to be higher than the

parent compound, budesonide

(~221-232 °C), due to the

carboxylic acid group.

[5]

Boiling Point

Not experimentally determined.

Predicted to be significantly

higher than budesonide due to

increased polarity and

hydrogen bonding capability.

pKa

Not experimentally determined.

As a carboxylic acid, the pKa is

predicted to be in the range of

4-5.

logP (Octanol-Water Partition

Coefficient)

Not experimentally determined.

Predicted to be lower than

budesonide (logP ≈ 3.2) due to

the increased hydrophilicity

imparted by the carboxylic acid

group.
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Water Solubility

Not experimentally determined.

Expected to have significantly

higher aqueous solubility than

budesonide, particularly at pH

values above its pKa, due to

the formation of the

carboxylate salt.

Stability

Expected to be stable under

standard laboratory conditions.

As a carboxylic acid, it will form

salts with bases.

Metabolic Fate and Biological Activity
17-Carboxy Budesonide is a major metabolite of budesonide, formed through oxidation of the

C-21 hydroxyl group. This metabolic transformation is a critical step in the deactivation and

elimination of budesonide from the body.

Studies on the metabolites of budesonide, including its carboxylic acid precursors, have

consistently shown that their corticosteroid activity is negligible, being less than 1% of the

parent compound.[6] Furthermore, these metabolites exhibit very weak affinity for the

glucocorticoid receptor.[7] This significant reduction in biological activity underscores the role of

metabolism in terminating the pharmacological effects of budesonide. Therefore, 17-Carboxy
Budesonide is considered a pharmacologically inactive metabolite.

Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of 17-
Carboxy Budesonide are not widely published. However, the following sections outline

generalized, standard methodologies that are applicable for the characterization of this and

similar steroid carboxylic acids.

Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) of a carboxylic acid like 17-Carboxy Budesonide can be

determined by potentiometric titration.
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Principle: A solution of the compound is titrated with a standardized solution of a strong base

(e.g., NaOH), and the pH of the solution is measured as a function of the volume of titrant

added. The pKa is the pH at which the concentrations of the acidic and basic forms of the

compound are equal (the half-equivalence point).

Generalized Protocol:

Sample Preparation: Accurately weigh a sample of 17-Carboxy Budesonide and dissolve it

in a suitable co-solvent system (e.g., water-methanol or water-DMSO) to ensure solubility.

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample

solution in a beaker with a magnetic stirrer and immerse the pH electrode.

Titration: Add small, precise increments of a standardized sodium hydroxide solution to the

sample solution.

Data Collection: Record the pH of the solution after each addition of the titrant.

Data Analysis: Plot the pH of the solution against the volume of NaOH added. The pKa can

be determined from the midpoint of the steepest part of the titration curve (the equivalence

point).

Determination of logP (HPLC-Based Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A

common method for its determination is through reverse-phase high-performance liquid

chromatography (RP-HPLC).

Principle: The retention time of a compound on a reverse-phase HPLC column is related to its

lipophilicity. By calibrating the system with a series of compounds with known logP values, the

logP of an unknown compound can be determined based on its retention time.

Generalized Protocol:

Standard Preparation: Prepare a series of standard compounds with a range of known logP

values that bracket the expected logP of 17-Carboxy Budesonide.
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HPLC System: Use a C18 reverse-phase HPLC column. The mobile phase is typically a

mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic

modifier (e.g., methanol or acetonitrile).

Calibration: Inject the standard compounds and record their retention times. Create a

calibration curve by plotting the logarithm of the retention factor (k') against the known logP

values.

Sample Analysis: Inject a solution of 17-Carboxy Budesonide and determine its retention

time under the same chromatographic conditions.

logP Calculation: Calculate the retention factor (k') for 17-Carboxy Budesonide and use the

calibration curve to determine its logP value.

Determination of Aqueous Solubility (Shake-Flask
Method)
The shake-flask method is the gold standard for determining the intrinsic solubility of a

compound in a specific solvent.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g.,

water or a buffer solution) at a constant temperature until the solution is saturated. The

concentration of the dissolved compound in the saturated solution is then determined.

Generalized Protocol:

Sample Preparation: Add an excess amount of solid 17-Carboxy Budesonide to a vial

containing a known volume of the desired aqueous solvent (e.g., purified water or a buffer at

a specific pH).

Equilibration: Seal the vial and agitate it in a constant temperature shaker bath (e.g., at 25°C

or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

Phase Separation: After equilibration, allow the suspension to settle. Remove an aliquot of

the supernatant and filter it through a low-binding membrane filter to remove any undissolved

solid.
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Quantification: Analyze the concentration of 17-Carboxy Budesonide in the filtered

supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

Solubility Calculation: The determined concentration represents the aqueous solubility of the

compound under the specified conditions.

Visualizations
The following diagrams illustrate the metabolic pathway leading to 17-Carboxy Budesonide
and a generalized workflow for determining its physicochemical properties.

Budesonide Oxidation
(CYP450 Enzymes) 17-Carboxy Budesonide Inactive Metabolite

Click to download full resolution via product page

Caption: Metabolic conversion of Budesonide to 17-Carboxy Budesonide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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